Methyl 5-amino-2,3-dimethylbenzoate hydrochloride Methyl 5-amino-2,3-dimethylbenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1235440-34-2
VCID: VC3046585
InChI: InChI=1S/C10H13NO2.ClH/c1-6-4-8(11)5-9(7(6)2)10(12)13-3;/h4-5H,11H2,1-3H3;1H
SMILES: CC1=CC(=CC(=C1C)C(=O)OC)N.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

CAS No.: 1235440-34-2

Cat. No.: VC3046585

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride - 1235440-34-2

Specification

CAS No. 1235440-34-2
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name methyl 5-amino-2,3-dimethylbenzoate;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-6-4-8(11)5-9(7(6)2)10(12)13-3;/h4-5H,11H2,1-3H3;1H
Standard InChI Key UBIUWAHGZKJCIL-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C)C(=O)OC)N.Cl
Canonical SMILES CC1=CC(=CC(=C1C)C(=O)OC)N.Cl

Introduction

Chemical Structure and Properties

Molecular Identity

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is an aromatic amine derivative with a methyl ester functional group. Its structural configuration includes a benzene ring with an amino group at position 5, methyl groups at positions 2 and 3, and a methyl ester group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in various solvents .

The compound is characterized by the following molecular identifiers:

  • IUPAC Name: methyl 5-amino-2,3-dimethylbenzoate hydrochloride

  • Molecular Formula: C₁₀H₁₃NO₂·HCl

  • Molecular Weight: 215.68 g/mol

  • CAS Number: 1235440-34-2

Structural Characteristics

The structure consists of a benzene ring with the following substitution pattern:

  • Position 2: Methyl group

  • Position 3: Methyl group

  • Position 5: Amino group (−NH₂)

  • Carboxylic acid group (esterified as methyl ester)

  • Hydrochloride salt formation

This specific arrangement of functional groups contributes to the compound's chemical reactivity and physical properties. The amino group serves as a potential reaction site for various chemical transformations, while the methyl ester group provides opportunities for further functionalization .

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

PropertyValueSource
Molecular Weight215.68 g/mol
Physical FormSolid
InChI1S/C10H13NO2.ClH/c1-6-4-8(11)5-9(7(6)2)10(12)13-3;/h4-5H,11H2,1-3H3;1H
InChI KeyUBIUWAHGZKJCIL-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1C)C(=O)OC)N

Spectroscopic Properties

The compound exhibits specific spectroscopic characteristics that can be used for its identification and purity assessment. Mass spectrometry data indicates a molecular ion peak consistent with its molecular weight. Predicted collision cross-section data from ion mobility studies provide additional analytical parameters for identification .

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]⁺180.10192138.2
[M+Na]⁺202.08386150.3
[M+NH₄]⁺197.12846146.1
[M+K]⁺218.05780145.0
[M-H]⁻178.08736140.3
[M+Na-2H]⁻200.06931143.9
[M]⁺179.09409140.4
[M]⁻179.09519140.4

These predictive values are essential for analytical chemists seeking to identify or characterize this compound using ion mobility spectrometry coupled with mass spectrometry techniques .

Synthesis and Preparation Methods

Purification and Quality Control

After synthesis, the compound typically undergoes purification processes that may include recrystallization, column chromatography, or other separation techniques to ensure high purity. Quality control measures often involve spectroscopic analysis (NMR, IR, MS) and chromatographic methods (HPLC, GC) to confirm structural integrity and assess purity levels.

Applications and Uses

Research Applications

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride serves as a valuable building block in organic synthesis, particularly in the development of complex molecules with potential biological activity. The amino group provides a versatile handle for further functionalization through various reactions, including:

  • Amide bond formation

  • Diazonium chemistry

  • Nucleophilic substitution reactions

  • Heterocycle formation

These transformations make the compound valuable in medicinal chemistry and materials science research .

Analytical Methods for Identification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry represent powerful tools for the identification and quantification of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride. These techniques allow for the separation of the compound from related substances and impurities, facilitating accurate analysis.

Spectroscopic Methods

Various spectroscopic techniques can be employed for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the arrangement of atoms within the molecule

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups (amino, ester carbonyl)

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern

  • UV-Visible Spectroscopy: Provides information about chromophores present in the molecule

The combination of these analytical methods enables comprehensive characterization of the compound for research and quality control purposes.

Comparative Analysis with Related Compounds

Structural Analogues

Structurally related compounds include:

  • Methyl 4-amino-2,3-dimethylbenzoate hydrochloride: Differs in the position of the amino group (position 4 instead of 5)

  • Methyl 5-amino-2,3-dimethylbenzoate (free base): The non-salt form of the compound

These structural variations can lead to differences in physical properties, chemical reactivity, and potential biological activities.

Structure-Property Relationships

The position of the amino group on the aromatic ring significantly influences the compound's properties:

  • Position 5 (as in our target compound) results in specific electronic distribution and reactivity patterns

  • The presence of two methyl groups at positions 2 and 3 creates steric effects that influence reactivity

  • The hydrochloride salt formation enhances water solubility compared to the free base

These structure-property relationships are important considerations for synthetic chemists and researchers working with this compound.

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